![molecular formula C12H20O B1331467 Spiro[5.6]dodecan-7-one CAS No. 4728-90-9](/img/structure/B1331467.png)
Spiro[5.6]dodecan-7-one
Vue d'ensemble
Description
Spiro compounds are a unique class of bicyclic organic compounds that have two or more rings joined through a single atom. The spiro[5.6]dodecan-7-one structure is a specific type of spiro compound that is not directly mentioned in the provided papers, but the synthesis and properties of similar spiro compounds have been studied extensively.
Synthesis Analysis
The synthesis of spiro compounds often involves complex organic reactions. For example, the synthesis of carbocyclic spiro[5.5]undeca-1,4-dien-3-ones is achieved through a 1,6-conjugate addition initiated formal [4+2] annulation sequence using p-quinone methides and sulfonyl allenols . Similarly, the synthesis of 1,6-dioxadispiro[2.0.4.4]dodecan-7-one involves cycloaddition of dichloroketene to 1,2-dimethylenecyclohexane, followed by zinc dust reduction and Baeyer-Villiger oxidation . These methods demonstrate the complexity and creativity required in the synthesis of spiro compounds.
Molecular Structure Analysis
Spiro compounds are characterized by their unique molecular structures, which often contain multiple quaternary centers and can exhibit high stereochemical complexity. For instance, the synthesis of spiro[2.5]octa-4,7-dien-6-ones results in products with two or three consecutive quaternary centers . The molecular structure of spiro compounds can significantly influence their physical and chemical properties, as well as their potential applications in drug discovery and materials science.
Chemical Reactions Analysis
The reactivity of spiro compounds can vary widely depending on their specific structure. For example, spiro[2.4]hepta-4,6-dienes have been studied for their chemical reactions, which include methods of synthesis and characteristic features of their reactivity . The chemical reactions of spiro compounds are often exploited in organic synthesis to create complex molecules with high precision.
Physical and Chemical Properties Analysis
The physical and chemical properties of spiro compounds are influenced by their molecular structure. For instance, the synthesis of 4,4'-spirobi[pentacyclo[5.4.0.0^2,6.0^3,10.0^5,9]undecane] results in a compound with high density and high volumetric heat of combustion . The properties of spiro compounds, such as solubility, melting point, and reactivity, are critical for their applications in various fields, including pharmaceuticals and materials science.
Propriétés
IUPAC Name |
spiro[5.6]dodecan-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c13-11-7-3-1-4-8-12(11)9-5-2-6-10-12/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDWPGLRMHNEPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2(CC1)CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80300237 | |
| Record name | Spiro[5.6]dodecan-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80300237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4728-90-9 | |
| Record name | Spiro[5.6]dodecan-7-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135474 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Spiro[5.6]dodecan-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80300237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main focus of the research paper regarding Spiro[5.6]dodecan-7-one oxime?
A1: The research paper primarily investigates the Beckmann Rearrangement of this compound oxime []. This reaction is a significant transformation in organic chemistry, particularly for synthesizing lactams, which are important structural motifs in various natural products and pharmaceuticals. While the paper does not delve into the specific applications or properties of this compound itself, it sheds light on its reactivity and potential as a precursor for other valuable compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


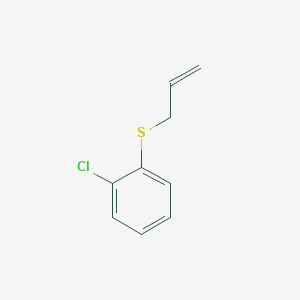
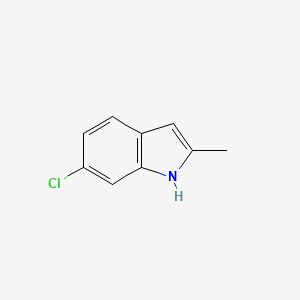
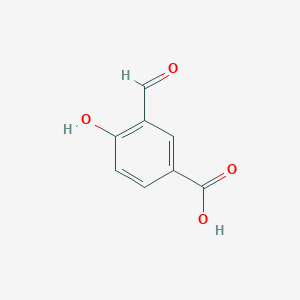

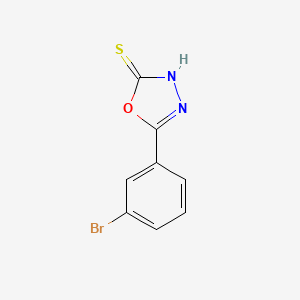
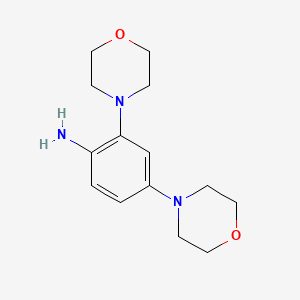
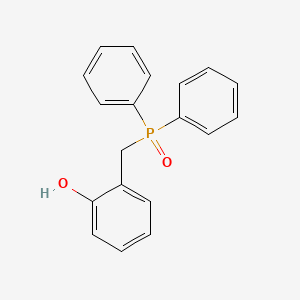

![2-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1331400.png)
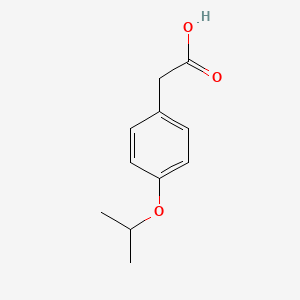

![2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1331416.png)
